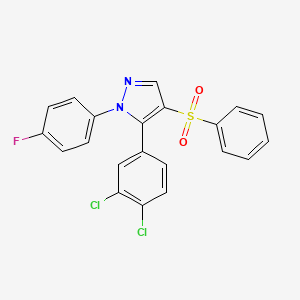

4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with benzenesulfonyl, dichlorophenyl, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of Substituents: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine. The dichlorophenyl and fluorophenyl groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for scale, involving:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower activation energy and increase yield.

Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Amines from nitro reductions.

Substitution Products: Various substituted pyrazoles depending on the reagents used.

Chemistry:

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: Used in the development of new materials with specific electronic or photonic properties.

Biology and Medicine:

Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Wirkmechanismus

The mechanism by which 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole exerts its effects depends on its application:

Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, preventing substrate access.

Pathways Involved: The compound might influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

4-(Benzenesulfonyl)-5-phenyl-1-(4-fluorophenyl)pyrazole: Lacks the dichlorophenyl group, which may alter its reactivity and biological activity.

4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-phenylpyrazole: Lacks the fluorophenyl group, potentially affecting its electronic properties and interactions with biological targets.

Uniqueness:

Substituent Effects: The presence of both dichlorophenyl and fluorophenyl groups in 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole provides a unique combination of electronic and steric effects, influencing its reactivity and interaction with biological targets.

Biologische Aktivität

4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Research indicates that this compound may exhibit its biological effects through multiple pathways. The presence of both sulfonyl and halogen substituents suggests potential interactions with various biological targets, including enzymes and receptors involved in inflammatory and neoplastic processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antiinflammatory Activity : Preliminary studies have shown that this compound may inhibit pro-inflammatory cytokine production.

- Anticancer Potential : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiinflammatory | Inhibition of cytokine production | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Table 2: Case Studies

| Study | Findings | |

|---|---|---|

| Study on Cytotoxicity | IC50 values ranged from 10-30 µM across various cancer lines | Promising anticancer agent |

| Inflammation Model | Reduced TNF-alpha levels in animal models | Potential anti-inflammatory agent |

Detailed Research Findings

- Antiinflammatory Effects : A study reported that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, potentially through NF-kB inhibition.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory responses. Results indicated that it effectively inhibited COX-2 activity, which is crucial for prostaglandin synthesis.

Wissenschaftliche Forschungsanwendungen

The compound 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole is a pyrazole derivative that has garnered attention for its diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. This article will explore its applications, including its role in drug discovery, potential therapeutic uses, and the mechanisms through which it exerts biological effects.

Pharmacological Studies

The compound has been studied for its anti-inflammatory and antioxidant properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies suggest that it may modulate key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research has indicated that certain pyrazole derivatives can provide neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate neuronal damage through antioxidant mechanisms or by modulating neuroinflammatory responses, offering potential therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various pyrazole derivatives, this compound was shown to significantly reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlated with decreased activation of NF-κB signaling pathways, suggesting a mechanism for its anti-inflammatory action.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound utilized several cancer cell lines, including breast and colon cancer models. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved caspase-3.

Case Study 3: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus revealed that this pyrazole derivative exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics. Further studies are warranted to explore its efficacy in vivo and potential mechanisms of action.

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2FN2O2S/c22-18-11-6-14(12-19(18)23)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-9-7-15(24)8-10-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCGMWHAKTNKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.